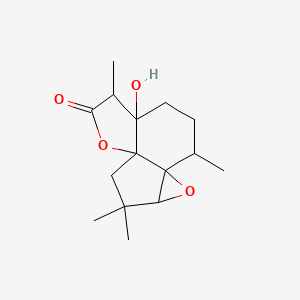
Alliacolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alliacolide is a bicyclic sesquiterpene epoxy-lactone with a novel carbon skeleton. It was first isolated from cultures of the fungus Marasmius alliaceus. The compound has the molecular formula C15H22O4 and features a unique sesquiterpene carbon skeleton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alliacolide is biosynthesized by the fungus Marasmius alliaceus. The biosynthesis involves the incorporation of acetate and mevalonate units, which are key precursors in the formation of the sesquiterpene skeleton. The labelling patterns of this compound biosynthesized from [1-13C]acetate and [1,2-13C2]acetate have been used to define the isoprene units .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the cultivation of Marasmius alliaceus and subsequent extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: Alliacolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the epoxy and lactone moieties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Alliacolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique sesquiterpene skeleton and its potential as a precursor for the synthesis of other complex molecules. In biology, this compound is investigated for its potential antimicrobial and antifungal properties. In medicine, research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs .
Mecanismo De Acción
The mechanism of action of alliacolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with key biological processes such as cell signaling and metabolism .
Comparación Con Compuestos Similares
Alliacolide is unique among sesquiterpenes due to its novel carbon skeleton and functional groups. Similar compounds include other sesquiterpenes such as helminthosporal and marasmic acid, which also possess unique structural features and biological activities. this compound stands out due to its distinct epoxy-lactone moiety and its specific biosynthetic origin from Marasmius alliaceus .
Conclusion
This compound is a fascinating compound with a unique structure and a range of potential applications in scientific research Its biosynthesis, chemical reactivity, and biological activities make it an interesting subject for further study
Propiedades
Número CAS |
66389-08-0 |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
5-hydroxy-4,8,12,12-tetramethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |
InChI |
InChI=1S/C15H22O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8-9,11,17H,5-7H2,1-4H3 |
Clave InChI |
LLRILYDNXOIONB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C(=O)OC23C14C(O4)C(C3)(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


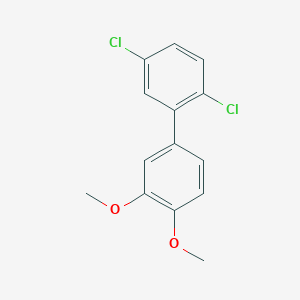
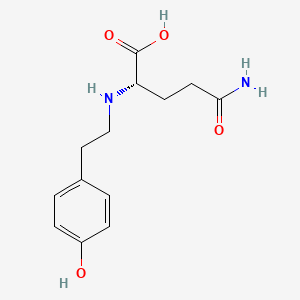
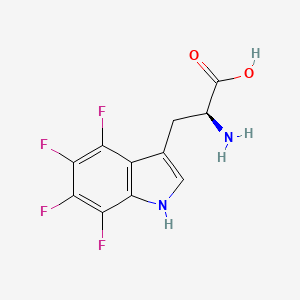
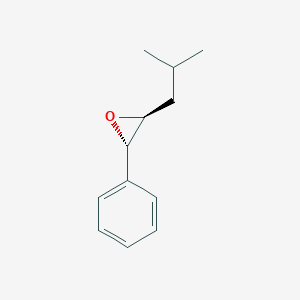
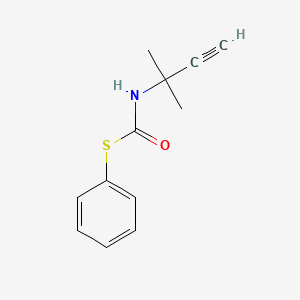
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

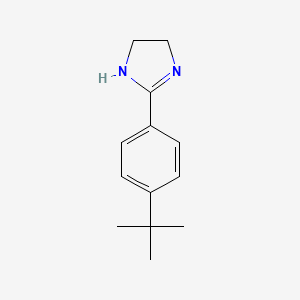
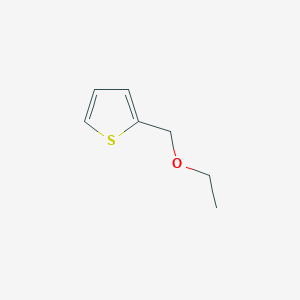
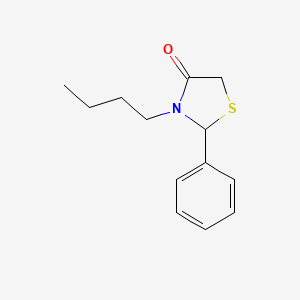
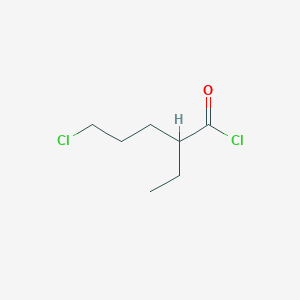
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
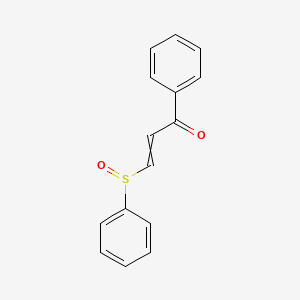
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)
